molecular formula C11H15NO2 B091721 2-(Diethylamino)benzoic acid CAS No. 18624-52-7

2-(Diethylamino)benzoic acid

Cat. No. B091721
CAS RN: 18624-52-7
M. Wt: 193.24 g/mol
InChI Key: SESPVZIVLFVTDB-UHFFFAOYSA-N
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Description

2-(Diethylamino)benzoic acid, also known as DEAB, is a chemical compound that belongs to the family of benzoic acids. It is an organic compound with a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol. DEAB has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology.

Mechanism Of Action

2-(Diethylamino)benzoic acid inhibits the activity of ALDH enzymes by binding to the active site of the enzyme and preventing the conversion of aldehydes to their corresponding carboxylic acids. This inhibition leads to an accumulation of aldehydes in the cell, which can have a variety of effects on cellular processes.

Biochemical And Physiological Effects

The inhibition of ALDH enzymes by 2-(Diethylamino)benzoic acid has been shown to have a variety of effects on cellular processes, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of cell signaling pathways. 2-(Diethylamino)benzoic acid has been used to study the role of ALDH enzymes in cancer stem cells, and has been shown to be effective in reducing the self-renewal capacity of these cells.

Advantages And Limitations For Lab Experiments

2-(Diethylamino)benzoic acid has several advantages as a research tool, including its specificity for ALDH enzymes and its ability to inhibit these enzymes in a reversible manner. However, 2-(Diethylamino)benzoic acid also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research involving 2-(Diethylamino)benzoic acid. These include the development of more potent and selective ALDH inhibitors, the investigation of the role of ALDH enzymes in other cellular processes, and the use of 2-(Diethylamino)benzoic acid in combination with other inhibitors or chemotherapeutic agents for the treatment of cancer. Additionally, the development of new methods for the synthesis of 2-(Diethylamino)benzoic acid and related compounds may also be of interest.

Synthesis Methods

2-(Diethylamino)benzoic acid can be synthesized through a variety of methods, including the reaction of 2-nitrobenzaldehyde with diethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to acid hydrolysis to yield 2-(Diethylamino)benzoic acid. Other methods of synthesis include the reaction of 2-chlorobenzoic acid with diethylamine, or the reaction of 2-nitrobenzoic acid with diethylamine in the presence of a catalyst such as palladium on carbon.

Scientific Research Applications

2-(Diethylamino)benzoic acid has been widely used in scientific research as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes. ALDH enzymes play a crucial role in the metabolism of endogenous and exogenous aldehydes, and their inhibition by 2-(Diethylamino)benzoic acid has been shown to have a variety of effects on cellular processes. 2-(Diethylamino)benzoic acid has been used to study the role of ALDH enzymes in cancer stem cells, as well as in the development of the nervous system.

properties

CAS RN

18624-52-7

Product Name

2-(Diethylamino)benzoic acid

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(diethylamino)benzoic acid

InChI

InChI=1S/C11H15NO2/c1-3-12(4-2)10-8-6-5-7-9(10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14)

InChI Key

SESPVZIVLFVTDB-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=CC=C1C(=O)O

Canonical SMILES

CCN(CC)C1=CC=CC=C1C(=O)O

synonyms

2-(diethylamino)benzoic acid

Origin of Product

United States

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